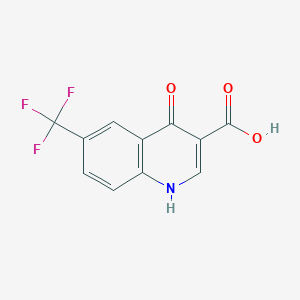

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to Chemical Abstracts Service registry data, this compound exists under two primary registry numbers: 49713-47-5 and 641993-21-7, reflecting different tautomeric forms or registration variations. The preferred International Union of Pure and Applied Chemistry name is designated as 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid, which emphasizes the keto form of the 4-hydroxy substituent.

The molecular formula C₁₁H₆F₃NO₃ indicates a quinoline derivative with a molecular weight of 257.16 grams per mole. The systematic name construction begins with the quinoline parent structure, followed by positional descriptors for each substituent. The numbering system places the nitrogen atom at position 1, with subsequent positions numbered sequentially around the bicyclic framework. This nomenclature approach ensures unambiguous identification of the substitution pattern, particularly crucial given the multiple functional groups present.

The Chemical Abstracts Service registry analysis reveals additional nomenclature variations including "3-quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-" and "4-keto-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid". These variations reflect the tautomeric equilibrium between the hydroxyl and keto forms at the 4-position, a characteristic feature that significantly influences the compound's chemical behavior and naming conventions.

Molecular Topology and Substituent Positional Effects

The molecular topology of this compound demonstrates the intricate relationship between substituent positioning and overall molecular architecture. The quinoline scaffold provides a rigid bicyclic framework consisting of fused benzene and pyridine rings, with the nitrogen atom introducing electronic asymmetry that influences substituent effects throughout the molecule. Topological analysis using molecular graph theory reveals that the quinoline framework exhibits a calculated Randic index of approximately 4.801, indicating moderate branching and structural complexity.

The trifluoromethyl group positioned at the 6-location exerts profound electronic effects through its high electronegativity and inductive electron withdrawal. According to Hammett substituent constant analysis, the trifluoromethyl group demonstrates sigma meta and sigma para values of 0.43 and 0.54 respectively, establishing it as a strong electron-withdrawing group. This positioning places the trifluoromethyl substituent on the benzene ring portion of the quinoline system, where it can influence both local and remote electronic distribution patterns.

The carboxylic acid functionality at position 3 introduces additional complexity through its dual electron-withdrawing capability via both inductive and resonance mechanisms. The proximity of this group to the quinoline nitrogen creates opportunities for intramolecular hydrogen bonding and influences the overall molecular conformation. The hydroxyl group at position 4 exists in tautomeric equilibrium with the corresponding keto form, as evidenced by the alternative International Union of Pure and Applied Chemistry nomenclature designating it as 4-oxo.

Comparative Analysis with Isomeric Quinolinecarboxylic Acid Derivatives

The structural comparison with related isomeric quinolinecarboxylic acid derivatives reveals the significant impact of substituent positioning on molecular properties and chemical behavior. The 7-(trifluoromethyl)quinoline-3-carboxylic acid isomer, bearing Chemical Abstracts Service number 71082-51-4, demonstrates altered electronic distribution patterns due to the repositioning of the trifluoromethyl group from the 6- to the 7-position. This positional change affects the compound's molecular weight, which becomes 241.17 grams per mole due to the absence of the hydroxyl group at position 4.

The 8-(trifluoromethyl)quinoline-3-carboxylic acid variant, registered under Chemical Abstracts Service number 31588-79-1, further illustrates the diversity achievable through positional isomerism. This compound maintains the same molecular formula C₁₁H₆F₃NO₂ as the 7-isomer but exhibits distinct three-dimensional molecular geometry and electronic characteristics due to the trifluoromethyl group's proximity to the quinoline nitrogen atom.

The 5-(trifluoromethyl)quinoline-3-carboxylic acid isomer, bearing Chemical Abstracts Service number 2177258-20-5, represents another significant structural variant. The positioning of the trifluoromethyl group at the 5-location places it on the pyridine ring portion of the quinoline system, creating different electronic interactions compared to the 6-, 7-, and 8-positioned isomers. This positioning results in altered chemical reactivity patterns and distinct spectroscopic characteristics.

The electronic effects of trifluoromethyl positioning become particularly evident when examining the compounds' behavior in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group, characterized by its strong inductive effect, significantly decreases reaction rates compared to unsubstituted quinoline derivatives. This deactivating effect varies depending on the substitution position, with the 6-position showing distinct electronic communication with both the carboxylic acid at position 3 and the hydroxyl group at position 4 in the target compound.

Topological path aromaticity analysis reveals that quinoline derivatives maintain aromatic character despite the presence of multiple electron-withdrawing substituents, provided that bond orders remain within the established aromaticity range. The presence of the trifluoromethyl group and carboxylic acid functionality creates regions of altered electron density that influence the overall aromatic stabilization of the quinoline system. These electronic perturbations manifest in measurable changes to the compounds' spectroscopic properties, chemical reactivity, and potential biological activities.

Propiedades

IUPAC Name |

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPSPASQZKLXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964365 | |

| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-47-5 | |

| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49713-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives under specific conditions . One common method includes the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming quinone derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research, agrochemicals, and material science . It is a building block for synthesizing complex heterocyclic compounds. The trifluoromethyl group in its structure enhances its chemical stability, lipophilicity, and biological activity, making it valuable in medicinal chemistry for drug development.

Applications

Pharmaceutical Development

this compound is a key intermediate in synthesizing pharmaceutical agents targeting bacterial infections and cancer therapies, due to its unique chemical structure . Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Research has explored quinoline derivatives, including those with a trifluoromethyl group, for their antibacterial efficacy. Certain synthesized compounds have shown significant antimicrobial activity against microbial strains . Specifically, compounds with electron-withdrawing groups on pyrazole carbohydrazide and electron-donating groups on phenylcarbohydrazide at the third position of quinoline exhibit enhanced antibacterial activity .

Fluorescent Probes

The compound's properties make it suitable for developing fluorescent probes used in biological imaging, which helps researchers visualize cellular processes in real-time .

Analytical Chemistry

this compound is employed as a reagent in analytical techniques, aiding in the detection and quantification of metal ions, thereby enhancing the accuracy of environmental monitoring .

Material Science

This compound is explored for its potential in creating advanced materials, including coatings and polymers, which benefit from its stability and chemical resistance .

Agrochemicals

In agrochemicals, this compound has shown promise as a potential herbicide and fungicide .

Biochemical Research

It is utilized in studies of enzyme inhibition and receptor binding, providing insights into metabolic pathways and drug interactions . The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity.

Synthesis of Heterocyclic Compounds

this compound serves as a building block for synthesizing more complex heterocyclic compounds. It is also utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in the Quinoline Scaffold

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

- Trifluoromethyl (-CF₃) vs. The -OCF₃ variant (CAS: 175203-86-8) is classified as hazardous, requiring stringent safety measures .

- Halogen Substitutions : Bromine at position 4 (CAS: 1378254-67-1) increases molecular weight and density compared to the hydroxyl group, likely reducing solubility .

Commercial Availability :

- The target compound is supplied by multiple vendors (e.g., Beijing Bailingwei, Shanghai Civic Chemical) in 1g–1kg quantities .

Actividad Biológica

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (HTQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and immunomodulatory contexts. This article explores the biological activity of HTQCA, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

HTQCA is characterized by a quinoline backbone with a hydroxyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylic acid at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 273.16 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that HTQCA exhibits notable antibacterial properties against various pathogens. A comparative analysis of its antibacterial activity against common strains is summarized in Table 1.

The compound showed strong inhibition against S. aureus and moderate activity against E. coli, while it exhibited weak activity against MRSA and P. aeruginosa. The structure-activity relationship (SAR) studies indicated that modifications to the quinoline structure can enhance antibacterial efficacy, emphasizing the role of the trifluoromethyl group in increasing potency against Gram-positive bacteria .

The antibacterial mechanism of HTQCA is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tryptophan metabolism and immune modulation, further enhances its therapeutic potential . By inhibiting IDO, HTQCA may also promote T-cell activation, which is beneficial in cancer treatment and autoimmune diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives of quinoline-3-carboxylic acids found that HTQCA demonstrated superior activity compared to other synthesized compounds against S. aureus and E. coli, supporting its potential as a lead compound for antibiotic development .

- Immunomodulatory Effects : In preclinical models, HTQCA was shown to enhance T-cell responses in the presence of IDO inhibitors, suggesting its utility in cancer immunotherapy by reversing tumor-induced immunosuppression .

Q & A

Q. What in vitro models are suitable for evaluating this compound’s antibacterial efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.